![molecular formula C5H9NO B1403105 1-Oxa-6-azaspiro[3.3]heptane CAS No. 936947-34-1](/img/structure/B1403105.png)

1-Oxa-6-azaspiro[3.3]heptane

Vue d'ensemble

Description

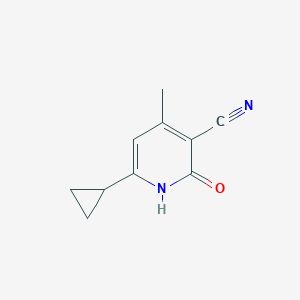

1-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 936947-34-1 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 .

Synthesis Analysis

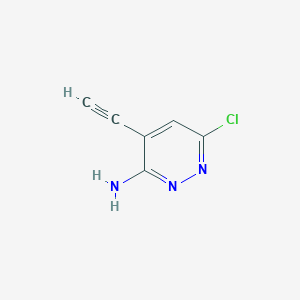

The synthesis of 1-azaspiro[3.3]heptanes, which are biologically validated as bioisosteres of piperidine, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1- .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.Applications De Recherche Scientifique

Synthèse et propriétés des sels de sulfonate de 2-oxa-6-azaspiro[3.3]heptane

Une synthèse améliorée du composé spiro bicyclique 2-oxa-6-azaspiro[3.3]heptane est présentée. Ce composé est souvent isolé sous forme de sel d'oxalate, mais son isolement sous forme de sel d'acide sulfonique donne un produit plus stable et plus soluble .

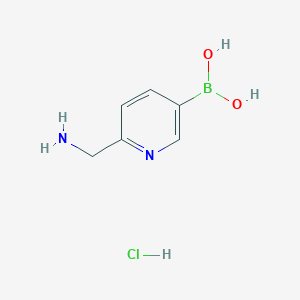

Bloc de construction pour de nouveaux candidats médicaments

Le fragment 6-oxa-2-azaspiro[3.3]heptane a été utilisé comme bloc de construction pour de nouveaux candidats médicaments. Il a été rapporté qu'il était un substitut structurel de la morpholine dans un certain nombre de molécules médicamenteuses .

Synthèse du sel d'oxalate de 2-oxa-6-azaspiro[3.3]heptane

La synthèse du sel d'oxalate de 2-oxa-6-azaspiro[3.3]heptane a été décrite dans la littérature. Cependant, la possibilité de mise à l'échelle de ce procédé à une échelle supérieure à un kilogramme d'oxalate est difficile .

Intermédiaire en synthèse pharmaceutique et chimique

L'oxalate de 2-oxa-6-azaspiro[3.3]heptane est utilisé comme intermédiaire en synthèse pharmaceutique et chimique .

Utilisé en médecine

L'oxalate de 2-oxa-6-azaspiro[3.3]heptane est également utilisé en médecine .

Intermédiaire clé du candidat médicament antibiotique puissant TBI-223

Une voie peu coûteuse et sans groupe protecteur vers le 6-(2-fluoro-4-nitrophényl)-2-oxa-6-azaspiro[3.3]heptane, la matière première du traitement de la tuberculose en développement TBI-223, est décrite .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used as a building block for new drug candidates . It has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .

Action Environment

It’s worth noting that the compound is often isolated as a sulfonic acid salt, which yields a more stable and more soluble product .

Analyse Biochimique

Biochemical Properties

1-Oxa-6-azaspiro[3.3]heptane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a structural surrogate for morpholine in drug-like molecules, which suggests its potential in medicinal chemistry . It interacts with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), where it binds to the active site and facilitates the reduction of substrates . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as NQO1, where it acts as an inhibitor or activator depending on the context . This binding is facilitated by the compound’s spirocyclic structure, which allows for optimal positioning within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. In in vitro and in vivo studies, this compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it has been shown to affect the levels of oxidative stress markers and other metabolites involved in cellular redox balance . These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The presence of specific binding proteins facilitates its localization and accumulation within target tissues, enhancing its biochemical effects. Understanding these transport mechanisms is essential for optimizing the compound’s application in research and therapeutic contexts.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . This compound can be targeted to specific cellular compartments such as the mitochondria, nucleus, and endoplasmic reticulum through post-translational modifications and targeting signals. These localization patterns enable this compound to exert its effects on specific cellular processes, including energy metabolism, gene expression, and protein synthesis.

Propriétés

IUPAC Name |

1-oxa-6-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJGOWOMUISLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736547 | |

| Record name | 1-Oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936947-34-1 | |

| Record name | 1-Oxa-6-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

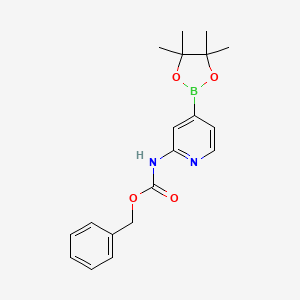

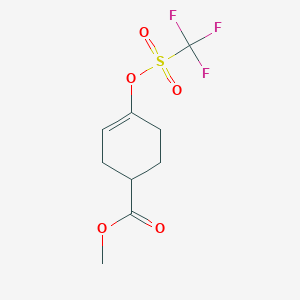

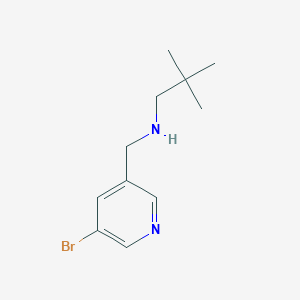

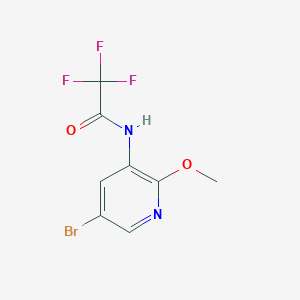

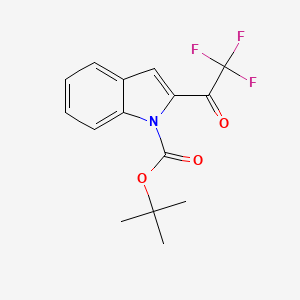

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)

![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)

![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)